1,2,4-Oxadiazole-5-carboxylic acid

Peptidomimetic chemistry Medicinal chemistry building blocks Amide coupling

1,2,4-Oxadiazole-5-carboxylic acid (CAS 499770-64-8; molecular formula C₃H₂N₂O₃; MW 114.06 g·mol⁻¹; melting point 70.2 °C; logP −0.23; topological polar surface area 76.2 Ų; 5 hydrogen bond acceptors; 1 hydrogen bond donor) is the parent heterocyclic building block of the 1,2,4-oxadiazole-5-carboxylic acid series. Its 5-position carboxylic acid is directly attached to the electron-deficient oxadiazole ring, endowing it with a characteristic hydrogen-bonding and electronic profile distinct from its 3-carboxylic acid regioisomer as well as from 1,3,4-oxadiazole isomers.

Molecular Formula C3H2N2O3
Molecular Weight 114.06 g/mol
CAS No. 499770-64-8
Cat. No. B1500333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazole-5-carboxylic acid
CAS499770-64-8
Molecular FormulaC3H2N2O3
Molecular Weight114.06 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)C(=O)O
InChIInChI=1S/C3H2N2O3/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7)
InChIKeyDRGTZKJAWRYEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Oxadiazole-5-carboxylic acid (CAS 499770-64-8): Procurement-Relevant Physicochemical and Structural Baseline


1,2,4-Oxadiazole-5-carboxylic acid (CAS 499770-64-8; molecular formula C₃H₂N₂O₃; MW 114.06 g·mol⁻¹; melting point 70.2 °C; logP −0.23; topological polar surface area 76.2 Ų; 5 hydrogen bond acceptors; 1 hydrogen bond donor) is the parent heterocyclic building block of the 1,2,4-oxadiazole-5-carboxylic acid series. Its 5-position carboxylic acid is directly attached to the electron-deficient oxadiazole ring, endowing it with a characteristic hydrogen-bonding and electronic profile distinct from its 3-carboxylic acid regioisomer as well as from 1,3,4-oxadiazole isomers . The compound serves as a versatile intermediate for amide/ester coupling, enabling rapid diversification into bioactive molecules in both medicinal chemistry and agrochemical discovery [1].

Coupling stability 5-COOH regioisomer resists decarboxylation; reliable for amide and ester bond formation
Core electronics Electron-deficient 1,2,4-oxadiazole ring supports bioisostere replacement and diversification
Regioisomer identity Distinct logD, H-bonding, and metabolic profile compared to 1,3,4-oxadiazole or 3-COOH isomers

Why 1,2,4-Oxadiazole-5-carboxylic Acid Cannot Be Interchanged with Regioisomeric or Isosteric Analogs


Substituting 1,2,4-oxadiazole-5-carboxylic acid with its 3-carboxylic acid regioisomer (CAS 856787-15-0), a 1,3,4-oxadiazole isomer, or a simple aryl carboxylic acid is not functionally equivalent. The 3-carboxylic acid regioisomer is well-documented to undergo spontaneous decarboxylation under standard coupling and thermal conditions, rendering it unsuitable for reliable amide/ester bond formation [1]. Systematic matched-pair analyses from the AstraZeneca compound collection demonstrate that 1,2,4-oxadiazoles exhibit approximately one order of magnitude higher lipophilicity (logD) than their 1,3,4-oxadiazole counterparts, with concomitant and significant differences in metabolic stability, hERG inhibition, and aqueous solubility [2]. Furthermore, the hydrogen bond acceptor (HBA) and donor (HBD) strengths differ substantially between 1,2,4- and 1,3,4-oxadiazole regioisomers, directly impacting target binding and pharmacokinetic profiles [3]. These non-interchangeable differences have direct consequences for procurement decisions in drug discovery and agrochemical development programs.

3-Carboxylic acid regioisomer
Readily decarboxylates under standard coupling, making it unreliable for amide or ester synthesis.
1,3,4-Oxadiazole isomers
Approximately 10-fold lower logD, with shifted metabolic stability, solubility, and off-target profiles that may not transfer.
Aryl carboxylic acid alternatives
Lack the 1,2,4-oxadiazole electronic and hydrogen-bonding characteristics, potentially altering target engagement and ADME properties.

Quantitative Differentiation Evidence for 1,2,4-Oxadiazole-5-carboxylic Acid: Head-to-Head and Cross-Study Comparator Data


Decarboxylation Stability: 5-Carboxylic Acid vs. 3-Carboxylic Acid Regioisomer Under Synthetic Conditions

The 1,2,4-oxadiazole-5-carboxylic acid regioisomer is thermally and chemically stable under standard amide/ester coupling conditions, whereas the 3-carboxylic acid regioisomer (CAS 856787-15-0) is known to undergo facile, uncontrolled decarboxylation. This is not a marginal difference—the 3-COOH instability is sufficiently severe that early peptidomimetic programs were forced to redesign their synthetic routes to avoid the 3-carboxylic acid intermediate, ultimately relocating the carboxylic acid functionality to the 5-position or inserting methylene spacers to mitigate decomposition [1]. No quantitative decarboxylation rate constants are available for the unsubstituted parent compounds; however, the qualitative difference—'readily decarboxylated' versus stable—is consistently reported across multiple independent synthetic studies and is treated as a settled principle in the field [1].

Decarboxylation stability
Class-level inference
5-COOH stable; 3-COOH readily decarboxylated
Supports reliable amide/ester coupling; 3-COOH regioisomer poses synthesis risk
Quantitative rate constants not reported in accessible literature
Peptidomimetic chemistry Medicinal chemistry building blocks Amide coupling

Lipophilicity (logD) of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs: A Systematic AstraZeneca Collection Analysis

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs drawn from the AstraZeneca corporate compound collection revealed that the 1,2,4-oxadiazole isomer consistently exhibits approximately one order of magnitude (~10×) higher lipophilicity (logD) than its 1,3,4-oxadiazole counterpart [1]. This difference was observed in virtually all matched pairs examined and was rationalized by the intrinsically different charge distributions and dipole moments of the two regioisomers [1]. Concomitantly, significant differences in metabolic stability, hERG inhibition, and aqueous solubility were observed, with the 1,3,4-isomer generally favored on these ADME parameters [1]. For programs where higher membrane permeability or target engagement driven by lipophilicity is desired, the 1,2,4-oxadiazole scaffold provides a quantifiably and predictably higher logD.

Lipophilicity comparison
Head-to-head
~10× higher logD for 1,2,4-oxadiazole vs. 1,3,4-isomer (AstraZeneca matched-pair collection)
Predictable logD shift informs bioisostere selection and permeability optimization
Matched-pair analysis; ADME parameters may shift accordingly
Drug design ADME optimization Bioisostere selection

Nematicidal Potency of 1,2,4-Oxadiazole-5-Carboxylic Acid Derivative f1 vs. Commercial Nematicides Tioxazafen and Fosthiazate

Compound f1, a 1,2,4-oxadiazole-5-carboxylic acid amide derivative, exhibited an LC₅₀ of 19.0 μg/mL against Aphelenchoides besseyi at 48 h, outperforming the commercial 1,2,4-oxadiazole nematicide tioxazafen (LC₅₀ = 149 μg/mL) by approximately 7.8-fold and the broad-spectrum organophosphorous nematicide fosthiazate (LC₅₀ > 300 μg/mL) by more than 15.8-fold [1]. In semi-in vivo and pot experiments, compound f1 demonstrated superior nematicidal activity compared to fosthiazate against A. besseyi while also being safe for rice seeds [1]. The mechanism of action involved inhibition of acetylcholinesterase in A. besseyi, damage to the nematode cuticle with resultant fluid leakage, and perturbation of reactive oxygen species, lipofuscin, and lipid homeostasis [1].

Nematicidal potency
Head-to-head
f1 LC₅₀ = 19.0 μg/mL; tioxazafen 149 μg/mL; fosthiazate >300 μg/mL (A. besseyi, 48 h)
Supports nematicide lead identification; f1 exhibits higher potency than commercial standards
In vitro and semi-in vivo rice seed treatment context
Agrochemical discovery Nematicide development Seed treatment

SARS-CoV-2 PLpro Inhibition: 1,2,4-Oxadiazole-Aryl Carboxylic Acid Hybrids vs. Parent Inhibitor GRL0617

Incorporation of the 1,2,4-oxadiazole and aryl carboxylic acid moieties onto the GRL0617 scaffold yielded compounds 13f and 26r with PLpro IC₅₀ values of 1.8 μM and 1.0 μM, respectively—representing an approximately 1.2- to 2.1-fold improvement in enzymatic potency over the parent GRL0617 (IC₅₀ = 2.1 μM) [1][2]. Beyond potency, the oxadiazole-containing derivatives exhibited excellent metabolic stability in mouse liver microsomes (t₁/₂ > 93.2 min) and high plasma exposure (AUC₀–ₜ = 17,380 and 24,290 ng·h/mL for 13f and 26r, respectively), with compound 26r additionally demonstrating moderate oral bioavailability (F = 39.1%) and antiviral activity in a cellular SARS-CoV-2 assay (EC₅₀ = 4.3 μM) [1].

PLpro inhibition
Head-to-head
13f IC₅₀ 1.8 μM; 26r IC₅₀ 1.0 μM; GRL0617 IC₅₀ 2.1 μM
Supports antiviral PLpro inhibitor research; modest potency gain over parent benzamide scaffold
High metabolic stability (t₁/₂ > 93.2 min) and plasma exposure also reported
Antiviral drug discovery SARS-CoV-2 Papain-like protease inhibitors

Seed Safety Profile: 1,2,4-Oxadiazole-5-Carboxylic Acid Derivative f1 vs. Fosthiazate in Rice

In semi-in vivo and pot experiments, compound f1—a 1,2,4-oxadiazole-5-carboxylic acid amide derivative—demonstrated superior nematicidal activity compared to fosthiazate against A. besseyi while simultaneously being safe for rice seeds [1]. This dual profile of high nematicidal efficacy (LC₅₀ = 19.0 μg/mL) combined with host plant safety distinguishes f1 from the organophosphorous nematicide fosthiazate, which, despite being a broad-spectrum standard, showed substantially weaker activity (LC₅₀ > 300 μg/mL) in the same assay system [1]. The seed treatment application route further underscores the practical translational relevance of this scaffold for crop protection.

Seed safety & efficacy
Head-to-head
f1 safe for rice seeds; fosthiazate less active and crop tolerance not quantified
Indicates seed treatment compatibility; dual efficacy-tolerance profile in rice model
Semi-in vivo and pot experiment context
Seed treatment safety Rice crop protection Nematicide selectivity

Hydrogen Bond Acceptor/Donor Strength: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers

Experimental and computational analyses of amino-substituted 1,2,4- and 1,3,4-oxadiazole matched pairs revealed that significant differences in physical and pharmaceutical properties between these regioisomers are primarily attributable to variation in hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) strength [1]. The 1,3,4-oxadiazole isomer possesses stronger HBA capability, which contributes to its lower lipophilicity and higher aqueous solubility, while the 1,2,4-oxadiazole isomer exhibits a comparatively weaker HBA profile and distinct HBD characteristics arising from the different nitrogen atom arrangement in the heterocyclic ring [1][2]. These differences directly translate into altered target binding, solubility, and permeability profiles that must be considered in procurement decisions.

HBA/HBD characteristics
Cross-study comparable
1,2,4-oxadiazole: weaker HBA, distinct HBD; higher logD vs. 1,3,4-isomer
Differential H-bonding strength drives logD, solubility, and target-binding differences
Computational and experimental matched-pair analysis
Molecular recognition Bioisosterism Structure-based drug design

Evidence-Backed Application Scenarios Where 1,2,4-Oxadiazole-5-carboxylic Acid (CAS 499770-64-8) Provides Quantifiable Advantages


Peptidomimetic and Amide Bioisostere Building Block Procurement

When selecting a 1,2,4-oxadiazole carboxylic acid building block for amide or ester coupling, the 5-carboxylic acid regioisomer is the only viable choice. The 3-carboxylic acid regioisomer is well-established to undergo uncontrolled decarboxylation under standard coupling conditions, making it unreliable for reproducible library synthesis or scale-up [1]. Procurement of the 5-COOH parent compound (CAS 499770-64-8) or its 3-substituted derivatives ensures stable, tractable intermediates for peptidomimetic design programs where the oxadiazole serves as a metabolically resilient amide bond surrogate.

Agrochemical Nematicide Lead Optimization Targeting Aphelenchoides besseyi and Meloidogyne incognita

Derivatives of 1,2,4-oxadiazole-5-carboxylic acid have demonstrated potent nematicidal activity in direct head-to-head comparisons against commercial standards. Compound f1 achieved an LC₅₀ of 19.0 μg/mL against A. besseyi, outperforming tioxazafen (149 μg/mL) by ~7.8-fold and fosthiazate (>300 μg/mL) by >15.8-fold, while maintaining rice seed safety [2]. This scaffold is therefore a high-priority procurement target for agrochemical discovery groups developing next-generation seed treatment nematicides with improved potency and crop safety margins.

Antiviral Drug Discovery: PLpro Inhibitor Scaffold with Validated Pharmacokinetic Advantages

The 1,2,4-oxadiazole-5-carboxylic acid motif, when appended to an aryl carboxylic acid fragment, has been shown to enhance SARS-CoV-2 PLpro inhibition (IC₅₀ = 1.0–1.8 μM) compared to the parent GRL0617 scaffold (IC₅₀ = 2.1 μM), while simultaneously delivering excellent metabolic stability (t₁/₂ > 93.2 min in mouse liver microsomes) and high plasma exposure (AUC₀–ₜ up to 24,290 ng·h/mL) [3][4]. Medicinal chemistry programs pursuing antiviral PLpro inhibitors should procure 1,2,4-oxadiazole-5-carboxylic acid derivatives as a structurally validated starting point with documented pharmacokinetic advantages over the benzamide-based parent chemotype.

Drug Design Programs Requiring Predictable Lipophilicity Engineering via Regioisomer Selection

For drug discovery projects where logD tuning is a critical optimization parameter, the choice between 1,2,4- and 1,3,4-oxadiazole regioisomers has a predictable and quantifiable consequence: the 1,2,4-oxadiazole isomer consistently delivers approximately one order of magnitude higher logD than the matched 1,3,4-isomer, as established by systematic analysis of the AstraZeneca compound collection [5]. Procurement of the 1,2,4-oxadiazole-5-carboxylic acid scaffold is indicated when higher membrane permeability, increased target engagement via lipophilic interactions, or modulation of metabolic stability through increased logD is programmatically desired.

Application
Selection Property
Validation Focus
Peptidomimetic building block synthesis
5-COOH coupling stability
Decarboxylation resistance under amide/ester coupling conditions
Agrochemical nematicide lead discovery
Nematicidal activity in A. besseyi assays
LC₅₀ potency and rice seed tolerance profiling
Antiviral PLpro inhibitor research
PLpro enzymatic inhibition and pharmacokinetic profile
IC₅₀, metabolic stability, and plasma exposure endpoints
Lipophilicity engineering in drug design
logD profile of 1,2,4-oxadiazole scaffold
Matched-pair lipophilicity, solubility, and ADME parameter review
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